molecular formula C17H37N3O6 B12295527 Branched chain amino acids

Branched chain amino acids

Cat. No.: B12295527
M. Wt: 379.5 g/mol
InChI Key: OCUSNPIJIZCRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Configuration and Isomerism in Valine, Leucine, and Isoleucine

Valine, leucine, and isoleucine share a common amino acid backbone consisting of an α-carbon bonded to an amino group (–NH~2~), a carboxyl group (–COOH), and a hydrogen atom. Their uniqueness arises from their branched aliphatic side chains, which confer distinct stereochemical and functional properties.

  • Valine (C~5~H~11~NO~2~) possesses an isopropyl group (–CH(CH~3~)~2~) as its side chain. This structure creates a Y-shaped topology with two methyl groups branching from the central β-carbon. Valine lacks additional chiral centers beyond the α-carbon, resulting in only two enantiomers: L-valine and D-valine.

  • Leucine (C~6~H~13~NO~2~) features an isobutyl group (–CH~2~CH(CH~3~)~2~), extending its side chain by one methylene group compared to valine. This elongation increases hydrophobicity and steric bulk, influencing its role in protein core stabilization.

  • Isoleucine (C~6~H~13~NO~2~) exhibits a sec-butyl group (–CH(CH~3~)CH~2~CH~3~) with two chiral centers: the α-carbon and β-carbon. This configuration produces four stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-alloisoleucine (2S,3R), and D-alloisoleucine (2R,3S). Only L-isoleucine is incorporated into proteins, while L-alloisoleucine is a rare biomarker for metabolic disorders like maple syrup urine disease.

Table 1: Stereoisomerism in BCAAs

Amino Acid Chiral Centers Stereoisomers Biologically Active Form
Valine 1 (α-carbon) 2 L-valine
Leucine 1 (α-carbon) 2 L-leucine
Isoleucine 2 (α, β-carbon) 4 L-isoleucine (2S,3S)

Analytical challenges in distinguishing these isomers are addressed via liquid chromatography–mass spectrometry (LC–MS) with chiral labeling reagents, such as L-fluoro-dinitrophenyl-5-L-valine amide (L-FDVDA), which resolves even isoleucine stereoisomers.

Physicochemical Characteristics Across Physiological Conditions

BCAAs exhibit zwitterionic behavior in aqueous solutions, with protonated amino groups (–NH~3~^+^) and deprotonated carboxyl groups (–COO^−^). Their solubility and stability vary under physiological conditions:

  • Solubility : Valine (85 g/L at 25°C) is less soluble than leucine (24 g/L) and isoleucine (34 g/L) due to its compact isopropyl group, which enhances hydrophobic interactions.

  • Thermal Stability : Branched chains increase melting points (valine: 315°C, leucine: 337°C, isoleucine: 284°C), reflecting stronger van der Waals forces between molecules.

  • pH-Dependent Behavior : The pKa values of BCAAs’ α-amino groups range from 9.6 to 9.8, while their α-carboxyl groups have pKa values near 2.3. These properties ensure ionization across physiological pH (7.4), facilitating transport and enzymatic interactions.

Table 2: Physicochemical Properties of BCAAs

Property Valine Leucine Isoleucine
Molecular Formula C~5~H~11~NO~2~ C~6~H~13~NO~2~ C~6~H~13~NO~2~
Molecular Weight 117.15 g/mol 131.17 g/mol 131.17 g/mol
Solubility (25°C) 85 g/L 24 g/L 34 g/L
Melting Point 315°C 337°C 284°C

Comparative Analysis of BCAA Side Chain Topologies

The side chains of BCAAs dictate their roles in protein structure and ligand binding:

  • Valine : The isopropyl group’s compactness allows valine to occupy tight hydrophobic pockets in proteins. Its minimal steric hindrance enables rapid conformational changes in enzymes.

  • Leucine : The elongated isobutyl group provides greater surface area for van der Waals interactions, stabilizing α-helices and β-sheets in globular proteins.

  • Isoleucine : The sec-butyl group’s bifurcated branching creates asymmetric interactions, favoring binding to irregular hydrophobic surfaces in membrane proteins.

Table 3: Side Chain Structural Comparisons

Amino Acid Side Chain Structure Branching Pattern Hydrophobicity (Kyte-Doolittle Scale)
Valine –CH(CH~3~)~2~ Isopropyl 4.2
Leucine –CH~2~CH(CH~3~)~2~ Isobutyl 3.8
Isoleucine –CH(CH~3~)CH~2~CH~3~ sec-Butyl 4.5

The Kyte-Doolittle hydrophobicity scale highlights isoleucine as the most hydrophobic BCAA, explaining its prevalence in transmembrane protein domains.

Properties

Molecular Formula

C17H37N3O6

Molecular Weight

379.5 g/mol

IUPAC Name

2-amino-3-methylbutanoic acid;2-amino-3-methylpentanoic acid;2-amino-4-methylpentanoic acid

InChI

InChI=1S/2C6H13NO2.C5H11NO2/c1-4(2)3-5(7)6(8)9;1-3-4(2)5(7)6(8)9;1-3(2)4(6)5(7)8/h2*4-5H,3,7H2,1-2H3,(H,8,9);3-4H,6H2,1-2H3,(H,7,8)

InChI Key

OCUSNPIJIZCRSZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)N.CC(C)CC(C(=O)O)N.CC(C)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Microbial Fermentation: The Primary Industrial Method

Microbial fermentation dominates industrial BCAA production due to its scalability, cost-effectiveness, and alignment with sustainable manufacturing practices. Unlike chemical synthesis, microbial systems leverage natural metabolic pathways to synthesize BCAAs efficiently, particularly in Corynebacterium glutamicum and Escherichia coli strains.

Strain Development and Metabolic Engineering

Modern BCAA production relies on genetically modified microorganisms engineered to overcome natural regulatory bottlenecks. Key strategies include:

  • Overcoming feedback inhibition : Native BCAA biosynthesis pathways are tightly regulated by allosteric inhibition. For example, acetohydroxyacid synthase (AHAS), the first enzyme in the BCAA pathway, is inhibited by leucine and valine. Site-directed mutagenesis has been employed to create feedback-resistant enzyme variants, enabling uninterrupted flux through the pathway.
  • Enhancing precursor supply : BCAA synthesis requires α-ketoglutarate, pyruvate, and threonine. Overexpression of ilvBN (encoding AHAS) and leuABCD (encoding leucine biosynthesis enzymes) increases precursor availability, while deletion of competing pathways (e.g., lactate dehydrogenase) minimizes carbon diversion.
  • Co-factor optimization : Transamination reactions depend on vitamin B6 derivatives. Engineering pyridoxal 5′-phosphate (PLP) biosynthesis genes (pdxST) improves BCAA yields by 15–20% in C. glutamicum.
Table 1: Engineered Microbial Strains for BCAA Production
Strain Modifications BCAA Yield (g/L) Reference
C. glutamicum ΔldhA, ilvBN overexpression 45.2
E. coli Feedback-resistant ilvIH, Δtdh 38.7
Bacillus subtilis leuABCD operon integration 29.4

Fermentation Process Optimization

Industrial-scale fermentation involves carefully controlled parameters to maximize BCAA titers:

  • Carbon sources : Glucose and sucrose are preferred substrates due to their rapid assimilation. Fed-batch systems maintain residual glucose at 0.1–0.5 g/L to avoid overflow metabolism.
  • Oxygenation : BCAA synthesis is aerobic, requiring dissolved oxygen levels above 30%. Hyperoxia-tolerant strains with modified respiratory chain components (e.g., cydAB overexpression) enhance productivity under high-oxygen conditions.
  • pH and temperature : Optimal pH ranges from 6.8–7.2, while temperatures of 30–33°C balance growth and production phases. Automated pH control using ammonium hydroxide minimizes inhibitory acetate accumulation.

Chemical Synthesis: Niche Applications and Limitations

While microbial fermentation prevails, chemical synthesis remains relevant for high-purity BCAA isolates, particularly for pharmaceutical applications. The Strecker synthesis and enzymatic resolution are two established methods.

Strecker Amino Acid Synthesis

This classical approach involves reacting aldehydes with ammonium cyanide and subsequent hydrolysis:

$$
\text{RCHO} + \text{NH}3 + \text{HCN} \rightarrow \text{RCH(NH}2\text{)CN} \xrightarrow{\text{H}2\text{O}} \text{RCH(NH}2\text{)COOH}
$$

For leucine synthesis, isovaleraldehyde serves as the aldehyde precursor. However, this method produces racemic mixtures, necessitating costly resolution steps.

Enzymatic Resolution

Racemase-free systems employ L-amino acid acylases or transaminases to enantioselectively resolve D,L-amino acids. Immobilized Aspergillus oryzae acylases achieve >99% enantiomeric excess (ee) for L-leucine but require substrate recycling, reducing overall yields to 60–70%.

Downstream Processing and Formulation

Post-fermentation processing ensures product purity and stability. A patented granulation method (CN109662947B) exemplifies industrial-scale BCAA formulation.

Crystallization and Drying

BCAAs are recovered from fermentation broth via:

  • Ion-exchange chromatography : Cationic resins selectively bind BCAAs at pH 3.0–4.0, achieving 95–98% purity.
  • Vacuum evaporation : Concentrated supernatants are crystallized at 4–10°C, yielding needle-shaped BCAA crystals.
  • Fluidized-bed drying : Crystals are dried at 50–60°C with inlet air velocity of 1.5–2.0 m/s, reducing moisture content to <0.5%.

Granulation for Dietary Supplements

The CN109662947B patent details a granulation process to improve BCAA flowability and dissolution:

  • Mixing : BCAA powder (80–90% w/w) is blended with maltodextrin (5–10%) and polyvinylpyrrolidone (2–5%) in a high-shear mixer at 200–300 rpm.
  • Wet granulation : Deionized water (15–20% w/w) is sprayed onto the mixture, forming granules of 0.5–2.0 mm diameter.
  • Drying : Granules are fluidized at 45°C for 30–40 minutes, achieving a final moisture content of 3–4%.
Table 2: Granulation Parameters and Product Specifications
Parameter Value Range Impact on Quality
Mixing speed 200–300 rpm Homogeneity of granule composition
Spray rate 10–15 mL/min Granule density and hardness
Drying temperature 45–50°C Prevention of amino acid degradation

Chemical Reactions Analysis

Shared Initial Catabolic Reactions

BCAAs share the first two enzymatic steps in their degradation:

Transamination by Branched-Chain Aminotransferase (BCAT)

BCAT catalyzes the reversible transfer of amino groups from BCAAs to α-ketoglutarate (α-KG), producing glutamate and branched-chain α-keto acids (BCKAs):

  • Leucine → α-Ketoisocaproate (KIC)

  • Isoleucine → α-Keto-β-methylvalerate (KMV)

  • Valine → α-Ketoisovalerate (KIV)

Mechanism :

  • BCAT requires pyridoxal 5′-phosphate (PLP) as a cofactor.

  • The reaction involves interconversion between PLP (amino group acceptor) and pyridoxamine 5′-phosphate (PMP) (amino group donor) (Figure 4) .

  • Tissue-specific BCAT activity is highest in skeletal muscle (124 mU/g), followed by brain (510 mU/g) and kidney (880 mU/g) (Table 1) .

Table 1: BCAT Activity Across Tissues

TissueBCAT Activity (mU/g)Contribution to Whole-Body BCAA Transamination
Skeletal Muscle124 ± 1465.4%
Brain510 ± 4915.4%
Kidney880 ± 483.8%
Liver248 ± 323.8%
Data from Suryawan et al. (1998) .

Oxidative Decarboxylation by Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)

BCKDH catalyzes the rate-limiting , irreversible oxidative decarboxylation of BCKAs to acyl-CoA derivatives:

  • KIC → Isovaleryl-CoA

  • KMV → 2-Methylbutyryl-CoA

  • KIV → Isobutyryl-CoA

Enzyme Structure :

  • BCKDH is a multi-subunit complex:

    • E1 : Thiamine pyrophosphate (TPP)-dependent decarboxylase (encoded by BCKDHA and BCKDHB).

    • E2 : Dihydrolipoyl transacylase (encoded by DBT).

    • E3 : Dihydrolipoyl dehydrogenase (encoded by DLD) .

Regulation :

  • Phosphorylation (inactivation) by BCKD kinase (BCKDK) and dephosphorylation (activation) by phosphatase PPM1K .

  • Tissue Distribution :

    • Humans: 54% of BCKDH activity in skeletal muscle, 13% in liver .

    • Rats: 83% in liver, 3% in skeletal muscle .

Divergent Terminal Pathways

After oxidative decarboxylation, each acyl-CoA derivative follows distinct pathways:

Leucine Catabolism

  • Isovaleryl-CoA → β-Hydroxy-β-methylglutaryl-CoA (HMG-CoA) → Acetyl-CoA + Acetoacetate (ketogenic).

Isoleucine Catabolism

  • 2-Methylbutyryl-CoA → Propionyl-CoA + Acetyl-CoA (both glucogenic and ketogenic).

Valine Catabolism

  • Isobutyryl-CoA → Propionyl-CoA → Succinyl-CoA (glucogenic) .

BCKDH Dysregulation in Metabolic Disease

  • Impaired BCKDH activity elevates BCAA and BCKA levels, linked to insulin resistance and type 2 diabetes .

  • PP2Cm knockout mice : Elevated plasma BCKAs (4-methyl-2-oxopentanoate: +300%, p < 0.001) and reduced hepatic isovalerylcarnitine (−40%, p < 0.05) confirm BCKDH’s role in metabolic homeostasis .

Tissue-Specific Flux

  • Skeletal Muscle : Dominates BCAA oxidation in humans (54% of total BCKDH activity) .

  • Brain : Accounts for 20% of whole-body BCAA oxidation, critical in glioma metabolism .

Key Research Findings

  • BCAT/BCKDH Coordination : BCAT’s reversibility allows BCAA synthesis from BCKAs under low nitrogen conditions, but BCKDH’s irreversibility commits BCAAs to catabolism .

  • Species Differences : Humans prioritize muscle BCAA oxidation, whereas rodents rely on liver .

  • Vitamin Cofactors :

    • PLP deficiency disrupts BCAT activity, while thiamine deficiency impairs BCKDH .

Open Questions

  • How do BCAA metabolites like acyl-carnitines influence mitochondrial function?

  • Can tissue-specific BCKDH modulation reverse obesity-related metabolic defects?

This synthesis integrates structural, enzymatic, and metabolic data to elucidate BCAA catabolism’s complexity and its clinical relevance.

Scientific Research Applications

Nutritional Applications

Muscle Protein Synthesis and Recovery
BCAAs are well-known for their role in promoting muscle protein synthesis. They stimulate the mammalian target of rapamycin complex 1 (mTORC1), which is a key regulator of muscle growth. Studies have shown that BCAA supplementation can enhance recovery from exercise-induced muscle damage and reduce muscle soreness . For instance, a systematic review indicated that athletes supplementing with BCAAs experienced less muscle soreness compared to those who did not .

Weight Management
BCAAs may also aid in weight management by promoting fat loss while preserving lean muscle mass. Research suggests that BCAAs can influence body composition by regulating glucose metabolism and enhancing energy expenditure . Additionally, they have been linked to appetite regulation, which can further support weight management efforts .

Clinical Applications

Management of Chronic Diseases
BCAAs have been studied for their potential therapeutic effects in managing chronic diseases such as type 2 diabetes and cardiovascular diseases. Elevated levels of BCAAs have been associated with insulin resistance; however, some studies indicate that BCAA supplementation may improve insulin sensitivity and metabolic health in certain populations . For example, patients with chronic liver disease who received BCAA-enriched nutritional supplements showed improved liver function and reduced complications .

Neurological Disorders
Research has explored the use of BCAAs in treating neurological conditions such as amyotrophic lateral sclerosis (ALS) and traumatic brain injury. BCAAs are believed to exert neuroprotective effects by modulating neurotransmitter levels and reducing excitotoxicity . A study reported that BCAA supplementation could improve motor function in patients with ALS .

Athletic Performance

Endurance and Strength Training
BCAAs are frequently used by athletes to enhance performance during endurance and strength training. They help decrease fatigue during prolonged exercise by reducing the perception of effort and lowering the levels of serotonin in the brain . Furthermore, BCAAs can serve as an energy source during intense physical activity, particularly when glycogen stores are depleted .

Case Study: Athlete Performance Enhancement
In a controlled trial involving competitive athletes, those who supplemented with BCAAs before and after workouts reported significantly lower levels of perceived exertion and reduced muscle soreness compared to a placebo group. This suggests that BCAA supplementation can effectively enhance recovery and performance in high-intensity sports .

Metabolic Health

Role in Metabolism
BCAAs play a crucial role in energy metabolism by serving as substrates for protein synthesis and influencing glucose homeostasis. They are metabolized primarily in skeletal muscle rather than the liver, which distinguishes them from other amino acids . Research indicates that BCAAs can enhance glucose uptake in muscle cells, thereby improving overall metabolic health .

Implications for Aging
Emerging studies suggest that BCAA supplementation may counteract age-related muscle loss (sarcopenia) by promoting muscle protein synthesis and maintaining functional capacity in older adults . This is particularly important as aging is associated with decreased anabolic response to dietary protein.

Mechanism of Action

Branched chain amino acids exert their effects through several mechanisms. They are involved in protein synthesis by activating the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for cell growth and metabolism. Additionally, this compound serve as substrates for energy production, particularly during exercise. They are transaminated in skeletal muscle to produce acetyl-CoA, which enters the Krebs cycle to generate energy .

Comparison with Similar Compounds

Structural Features

  • BCAAs : Feature branched aliphatic side chains (e.g., leucine: -CH₂-CH(CH₃)₂) .
  • Aromatic Amino Acids (AAAs): Include phenylalanine, tyrosine, and tryptophan, characterized by planar aromatic rings. These compete with BCAAs for transport across the blood-brain barrier, influencing neurotransmitter synthesis .
  • Acidic/Basic Amino Acids: Glutamate (acidic) and lysine (basic) have charged side chains, affecting solubility and metabolic pathways.

Solubility and Stability

Amino Acid Solubility (g/100 mL, 25°C) Stability in Aqueous Solution Key References
Leucine 2.19 Stable at neutral pH
Isoleucine 3.25 Stable, prone to oxidation
Valine 8.85 Highly stable
Phenylalanine 2.76 Light-sensitive
Glutamate 7.5 Hygroscopic

BCAAs exhibit moderate solubility compared to polar amino acids like glutamate. Valine’s higher solubility makes it advantageous in pharmaceutical formulations .

Metabolic Pathways and Signaling Mechanisms

BCAA Catabolism vs. Other Amino Acids

  • BCAAs : Catabolized via BCAT/BCKDH in muscle, producing acetyl-CoA and succinyl-CoA for energy. Excess BCAAs impair mitochondrial function, contributing to insulin resistance .
  • AAAs : Metabolized in the liver to neurotransmitters (e.g., serotonin from tryptophan) and catecholamines. Elevated AAAs in liver disease correlate with hepatic encephalopathy .
  • Glutamine: A conditionally essential amino acid, serves as a primary energy source for enterocytes and immune cells via glutaminolysis .

Signaling Pathways

  • mTOR Activation: Leucine potently activates mTORC1, stimulating protein synthesis. Other amino acids (e.g., arginine) synergize but are less potent .
  • Insulin Sensitivity : High BCAA levels inhibit insulin signaling via mTOR-S6K1, whereas glutamine enhances glucose uptake through AMPK .

Physiological Roles and Disease Associations

Metabolic Disorders

  • BCAAs : Elevated levels are biomarkers for obesity and type 2 diabetes. Leucine supplementation may paradoxically improve glucose tolerance in muscle by enhancing mitochondrial biogenesis .
  • AAAs : High phenylalanine/tyrosine ratios predict cardiovascular risk, while tryptophan depletion is linked to depression .

Hepatic and Neurological Impact

  • Brain Function : BCAAs compete with AAAs for transport, reducing serotonin/dopamine synthesis. This mechanism is exploited in maple syrup urine disease management .

Supplementation Efficacy

Application BCAAs Comparative Compounds (e.g., Glutamine) References
Muscle Recovery ↑ Protein synthesis (mTOR) ↑ Gut integrity, immune support
Hepatic Encephalopathy ↓ AAA levels, improved cognition Lactulose (reduces ammonia)
Sepsis/Trauma Mixed results; leucine-focused formulations needed Arginine (immunomodulatory)

Dietary Considerations

  • BCAA Requirements : Revised estimates suggest 144 mg/kg/day for leucine, higher than historical values .
  • Food Sources : Animal proteins (e.g., whey) are rich in BCAAs, while plant proteins may require AAA balancing .

Q & A

What methodological approaches are recommended for determining branched-chain amino acid requirements in human populations, and how do factors like age or health status influence these assessments?

Answer:
The determination of BCAA requirements involves stable isotope techniques (e.g., indicator amino acid oxidation, IAAO) and nitrogen balance studies. The FAO/WHO recommends using these methods to establish dietary reference intakes, accounting for variables like age, metabolic stress, and chronic diseases . For example, in chronic liver disease, BCAA requirements increase due to altered protein synthesis and hyperammonemia, necessitating adjustments in clinical dietary protocols . Methodological challenges include controlling for inter-individual variability and ensuring accurate measurement of nitrogen excretion in diverse populations .

How do branched-chain amino acids undergo interorgan metabolism, and what experimental techniques are used to map their tissue-specific utilization?

Answer:
BCAAs are metabolized via branched-chain aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKD) complexes, with tissue-specific activity highest in skeletal muscle and liver . Isotopic tracer studies using 13^{13}C-labeled BCAAs and mass spectrometry track carbon flux across organs. Quantitative PCR and enzyme activity assays further reveal tissue-specific gene expression (e.g., mitochondrial BCAT in muscle vs. cytosolic BCAT in brain) . Interorgan cooperativity is critical, as muscle releases BCAA-derived nitrogen for hepatic urea synthesis, while the gut contributes to systemic BCAA pools .

What are the challenges in reconciling contradictory findings from clinical trials assessing branched-chain amino acids' efficacy in hepatic encephalopathy, and what analytical frameworks address these discrepancies?

Answer:
Trials report mixed outcomes due to heterogeneity in intervention routes (oral vs. intravenous), patient subgroups (overt vs. minimal encephalopathy), and control treatments (lactulose vs. placebo) . Advanced meta-analytical frameworks, such as random-effects models and trial sequential analysis, adjust for bias and small-study effects. Sensitivity analyses excluding high-risk-of-bias trials (e.g., unblinded studies) often nullify apparent benefits, highlighting the need for standardized protocols . GRADE assessments indicate moderate-quality evidence for mortality outcomes but low certainty for neurological improvements .

How can researchers model the dysregulation of branched-chain amino acid metabolism in genetic disorders like maple syrup urine disease (MSUD), and what biomarkers are used to assess therapeutic interventions?

Answer:
MSUD models employ CRISPR-edited cell lines or transgenic mice with defective BCKD complexes to mimic elevated BCAA/BCKA levels . Biomarkers include plasma leucine/isoleucine ratios and urinary branched-chain ketoacids, quantified via GC-MS. Therapeutic monitoring involves dietary BCAA restriction and liver transplantation efficacy studies, validated through longitudinal metabolomic profiling . Challenges include distinguishing acute metabolic crises from chronic neurotoxicity in preclinical models.

What evidence links branched-chain amino acid catabolism to cancer progression, and how do integrated omics approaches elucidate these mechanisms?

Answer:
Elevated BCAA catabolism in tumors (e.g., via BCKDHA upregulation) supports energy production and nucleotide synthesis, promoting proliferation . Cohort studies (e.g., NHANES III) associate high dietary BCAA intake with increased cancer mortality, while TCGA data show tumors with low BCKDHA expression correlate with poor survival . Integrated proteomics/transcriptomics reveal mTORC1 activation by BCAAs, driving oncogenic signaling. Experimental models use 13^{13}C metabolic flux analysis to map BCAA-derived carbon into TCA cycle intermediates .

What analytical techniques ensure accurate quantification of branched-chain amino acids in biological samples, and how are metrics like coefficient of variation (CV) applied to validate these methods?

Answer:
High-performance liquid chromatography (HPLC) and LC-MS/MS are gold standards for BCAA quantification, offering nanomolar sensitivity . Coefficient of variation (CV) <10% ensures inter-assay reproducibility, validated using NIST reference materials. For tissue-specific analysis, microdialysis coupled with stable isotope tracers minimizes matrix effects . Commercial kits (e.g., enzymatic colorimetric assays) provide high-throughput screening but require cross-validation with mass spectrometry .

How does excess leucine intake influence neurotransmitter synthesis, and what experimental designs are optimal for assessing its neurobehavioral effects in preclinical models?

Answer:
Excess leucine competitively inhibits aromatic amino acid (AAA) transport at the blood-brain barrier, reducing serotonin and dopamine synthesis . Rodent models with controlled BCAA diets (e.g., 5% leucine chow) demonstrate depressive-like behaviors via forced swim tests, while microdialysis measures striatal dopamine depletion . Human studies use acute BCAA supplementation with fMRI to assess prefrontal cortex activation. Methodological pitfalls include confounding by AAA intake and circadian variability in neurotransmitter levels.

What role do branched-chain amino acids play in protein synthesis regulation, and how is this assessed through isotopic labeling techniques in muscle tissue?

Answer:
Leucine activates mTORC1, stimulating muscle protein synthesis (MPS). Dual-isotope tracer methods (2^{2}H2_2O and 13^{13}C-leucine) quantify fractional synthesis rates (FSR) in human biopsies . Pulse-chase experiments in C2C12 myotubes reveal BCAA dose-dependence on MPS, validated via phospho-S6K1 immunoblotting. Aging studies show blunted mTOR responses to BCAAs, necessitating higher leucine thresholds (~3g/meal) for anabolic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.